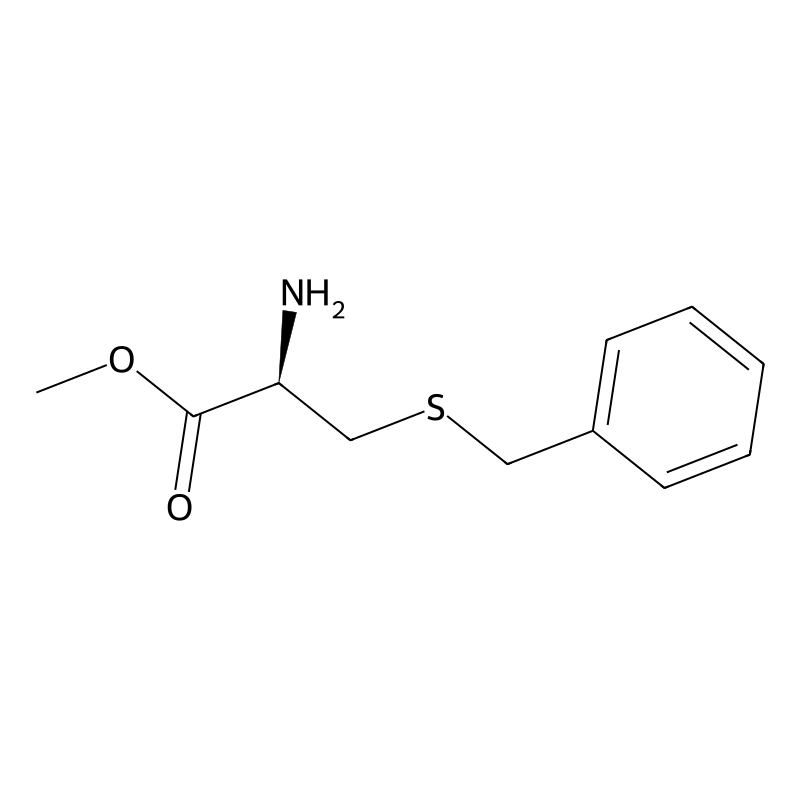

S-benzyl-(L)-cysteine methyl ester

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

S-benzyl-(L)-cysteine methyl ester is a derivative of the amino acid cysteine, characterized by the presence of a benzyl group attached to the sulfur atom and a methyl ester group on the carboxylic acid. Its molecular formula is and it has a molecular weight of approximately 229.31 g/mol. This compound exhibits both hydrophobic and hydrophilic properties due to its unique structure, making it suitable for various biological and chemical applications.

- Oxidation: The compound can be oxidized to form disulfides or sulfoxides, which are important in various biochemical pathways.

- Reduction: Reduction reactions can convert the ester group into an alcohol, enhancing its reactivity.

- Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the synthesis of diverse derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

S-benzyl-(L)-cysteine methyl ester exhibits biological activities characteristic of cysteine derivatives. It has been studied for its potential antioxidant properties, which may help in scavenging free radicals and reducing oxidative stress. Furthermore, its structural attributes allow it to interact with various enzymes and receptors, suggesting potential therapeutic applications in fields such as cancer research and neuroprotection.

The synthesis of S-benzyl-(L)-cysteine methyl ester typically involves:

- Starting Material: L-cysteine as the primary amino acid.

- Benzylation: The reaction of L-cysteine with benzyl bromide or another suitable benzylating agent under basic conditions to introduce the benzyl group.

- Esterification: The carboxylic acid group of the resulting compound is then converted into a methyl ester using methanol and an acid catalyst or through direct reaction with methyl iodide.

These methods can be performed under controlled conditions to optimize yield and purity.

S-benzyl-(L)-cysteine methyl ester has several applications, including:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive compounds.

- Biochemical Research: Used in studies related to cysteine metabolism and antioxidant defense mechanisms.

- Chemical Synthesis: Acts as a building block for synthesizing more complex molecules due to its reactive functional groups.

Interaction studies have shown that S-benzyl-(L)-cysteine methyl ester can modulate various biological pathways. Its ability to scavenge reactive oxygen species suggests it may play a role in protecting cells from oxidative damage. Additionally, its interactions with specific enzymes indicate potential applications in drug design, particularly for compounds targeting oxidative stress-related diseases.

Several compounds share structural similarities with S-benzyl-(L)-cysteine methyl ester. These include:

| Compound Name | Unique Features |

|---|---|

| N-acetyl-S-benzyl-L-cysteine | Contains an acetyl group instead of a methyl ester; more soluble in water. |

| N-Boc-S-benzyl-L-cysteine | Has a tert-butoxycarbonyl protecting group; useful for dual protection strategies. |

| L-Cysteine Methyl Ester | Lacks any protecting groups; more reactive but less stable than derivatives. |

| S-Benzyl-L-cysteine | Similar structure but without the methyl ester; more polar. |

The uniqueness of S-benzyl-(L)-cysteine methyl ester lies in its balance of hydrophobic and hydrophilic characteristics, making it versatile for various synthetic applications while maintaining stability during reactions.